ethyl 6-bromo-4-[1-(methoxycarbonyl)cyclopentyl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate
Overview
Description
Ethyl 6-bromo-4-[1-(methoxycarbonyl)cyclopentyl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
The synthesis of ethyl 6-bromo-4-[1-(methoxycarbonyl)cyclopentyl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate typically involves multiple steps. One common method includes the interaction of methyl 1-bromocyclobutanecarboxylate with zinc and ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Ethyl 6-bromo-4-[1-(methoxycarbonyl)cyclopentyl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-bromo-4-[1-(methoxycarbonyl)cyclopentyl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Due to its potential biological activity, it is explored for drug development and medicinal chemistry.
Industry: It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-4-[1-(methoxycarbonyl)cyclopentyl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the methoxycarbonyl group play crucial roles in its reactivity and binding affinity. The compound can modulate biological pathways by interacting with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 6-bromo-4-[1-(methoxycarbonyl)cyclopentyl]-2-oxo-3,4-dihydro-2H-chromene-3-carboxylate can be compared with other chromene derivatives:
Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate: Lacks the cyclopentyl and methoxycarbonyl groups, making it less complex.
Methyl 1-bromocyclobutanecarboxylate: A simpler molecule used in the synthesis of the target compound.
Properties
IUPAC Name |
ethyl 6-bromo-4-(1-methoxycarbonylcyclopentyl)-2-oxo-3,4-dihydrochromene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrO6/c1-3-25-16(21)14-15(19(18(23)24-2)8-4-5-9-19)12-10-11(20)6-7-13(12)26-17(14)22/h6-7,10,14-15H,3-5,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUHDNOLRMMLSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C2=C(C=CC(=C2)Br)OC1=O)C3(CCCC3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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